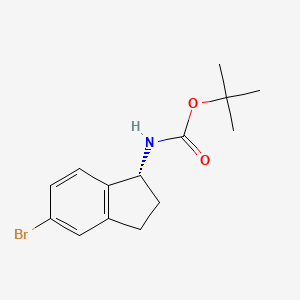

(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7H2,1-3H3,(H,16,17)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSNVJDYBBIPHH-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901158233 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903555-98-6 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903555-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods and Reaction Mechanisms

Boc Protection of (1R)-5-Bromoindanylamine

The primary synthesis route involves the reaction of (1R)-5-bromoindanylamine (CAS 1228561-27-0) with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This method follows the general Boc-protection mechanism for primary amines, where the amine nucleophile attacks the electrophilic carbonyl carbon of Boc anhydride, displacing a tert-butoxide ion.

- Reagent Setup : Dissolve (1R)-5-bromoindanylamine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).

- Base Addition : Introduce 4-dimethylaminopyridine (DMAP, 0.1 eq) or aqueous sodium hydroxide (2.0 eq) to deprotonate the amine.

- Boc Anhydride Addition : Add Boc anhydride (1.2 eq) dropwise at 0°C, then warm to room temperature.

- Workup : Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

- Purification : Purify via high-pressure liquid chromatography (HPLC) or silica gel chromatography (ethyl acetate/hexane).

Key Variables :

- Solvent Choice : THF or DCM optimizes solubility and reaction kinetics.

- Base Selection : DMAP accelerates the reaction in non-aqueous media, while NaOH is preferred in biphasic systems.

- Temperature Control : Low temperatures minimize side reactions like over-alkylation.

Yield and Purity :

| Condition | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Anhydrous | DCM | DMAP | 85–90 | ≥98 |

| Biphasic | THF/H₂O | NaOH | 78–82 | ≥95 |

Alternative Synthetic Pathways

Asymmetric Epoxidation and Ring-Opening

Optimization Challenges and Solutions

Stereochemical Integrity

The chiral center at the 1-position of the indene ring necessitates enantiomerically pure (1R)-5-bromoindanylamine. Commercial sources (e.g., AKSci) provide this precursor with ≥98% enantiomeric excess (ee). Resolution via chiral HPLC or enzymatic kinetic resolution remains a fallback if racemic mixtures form during synthesis.

Boc Deprotection Risks

The Boc group’s acid-lability requires careful handling during purification. Trifluoroacetic acid (TFA) or HCl in methanol, common deprotection agents, must be avoided until the final synthetic step. Scavengers like anisole can mitigate tert-butyl cation side reactions during accidental exposure.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 5.10 (m, 1H, CH-N), 3.10–2.90 (m, 2H, CH₂), 2.50–2.30 (m, 2H, CH₂), 1.40 (s, 9H, C(CH₃)₃).

- HPLC : Chiralcel OD-H column, hexane/ethanol (90:10), retention time = 12.7 min (R-enantiomer).

Thermal Properties :

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and immunomodulators. For example, analogs have been utilized in the synthesis of discoidin domain receptor (DDR) inhibitors for fibrosis treatment.

Asymmetric Catalysis

Chiral indenyl ligands derived from this carbamate exhibit efficacy in enantioselective hydrogenation and epoxidation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the adjacent carbamate group. This enables replacement with various nucleophiles under controlled conditions:

This reactivity is critical for introducing functional groups like nitriles, which serve as intermediates for further transformations such as amidoxime formation .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C and C–N bond formations:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under palladium catalysis:

| Boronic Acid | Catalyst | Base | Solvent | Temperature/Time | Yield |

|---|---|---|---|---|---|

| Phenyl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80°C, 12h | 70–85% |

This method is widely used to introduce aryl groups for drug candidate diversification.

Buchwald-Hartwig Amination

Coupling with primary/secondary amines to form C–N bonds:

| Amine | Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | Xantphos | Toluene | 72% |

Cyanation and Subsequent Transformations

The cyano derivative (synthesized via SNAr) undergoes further functionalization:

Amidoxime Formation

Reaction with hydroxylamine hydrochloride:

text(R)-tert-Butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate + NH₂OH·HCl → (R)-tert-Butyl (5-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate

Conditions : Ethanol, 50°C, 4h

Yield : 98%

Cyclization to Oxadiazoles

Reaction with propanoic anhydride forms a 1,2,4-oxadiazole ring:

text(R)-tert-Butyl (5-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate + (CH₂CH₂CO)₂O → (R)-tert-Butyl (5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)carbamate

Conditions : Dioxane, 105°C, 8h

Yield : 97%

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to release the free amine:

| Acid | Solvent | Time | Product | Yield |

|---|---|---|---|---|

| TFA | CH₂Cl₂ | 12h | (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | 92% |

This step is essential for generating bioactive amine intermediates in drug synthesis .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

Racemization Risk : Chiral integrity is maintained under standard reaction conditions (pH 6–8, <100°C) .

Key Mechanistic Insights

-

SNAr Mechanism : Electron withdrawal by the carbamate group activates the bromine for substitution.

-

Palladium Catalysis : Oxidative addition of Pd(0) to the C–Br bond facilitates coupling reactions .

This compound’s versatility in nucleophilic substitution, cross-coupling, and heterocycle synthesis underscores its value in constructing complex pharmacophores, particularly in cardiac myosin inhibitors like aficamten .

Scientific Research Applications

Anticancer Research

The indene core found in (R)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is associated with several anticancer agents. The compound's structure allows for modifications that can enhance its efficacy against specific cancer types. Research indicates that brominated compounds often exhibit increased biological activity due to their ability to interact with cellular targets more effectively than their non-brominated counterparts.

Anticonvulsant Activity

There is a growing interest in compounds containing indene derivatives for their potential anticonvulsant properties. The unique electronic characteristics imparted by the bromine atom may influence the compound's interaction with neurotransmitter receptors, suggesting avenues for developing new anticonvulsant medications.

Anti-inflammatory Properties

Given the structural similarities to known anti-inflammatory agents, (R)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate may serve as a lead compound for developing drugs targeting inflammatory diseases. The carbamate group can enhance the compound's pharmacokinetic properties, potentially leading to improved therapeutic outcomes .

Intermediate in Synthesis

(R)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can act as an intermediate in the synthesis of more complex molecules. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry. For example, it can be used as a starting material for synthesizing other functionalized indene derivatives that may possess enhanced biological activities .

Chiral Building Block

As a chiral compound, (R)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can be utilized as a chiral building block in asymmetric synthesis. Its use can facilitate the creation of enantiomerically pure compounds that are crucial in pharmaceutical applications .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Mechanism of Action

The mechanism of action of ®-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate are highlighted through comparisons with analogs (Table 1).

Table 1: Key Structural and Functional Differences Among Analogs

Key Observations :

Substituent Effects: Electron-Withdrawing Groups: The 5-bromo substituent in the target compound enhances electrophilic aromatic substitution reactivity compared to the 5-cyano analog, which may exhibit stronger π-π stacking interactions due to the nitrile group . Fluorine Addition: The 5-bromo-6-fluoro analog (59f) shows improved metabolic stability, attributed to fluorine’s electronegativity and resistance to oxidative metabolism .

Safety Profiles: The 5-cyano derivative carries additional hazard statements (H312, H315) due to increased toxicity, whereas the hydroxy analog (CAS: 1086378-71-3) is less hazardous but more prone to oxidation .

Synthetic Utility :

- The target compound’s carbamate group is pivotal for protecting amines during multi-step syntheses, whereas the acrylamide derivative (1s) serves as a reactive handle for conjugation or polymerization .

Biological Activity

(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a compound with significant potential in biomedical applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C14H18BrNO2

- Molecular Weight : 312.21 g/mol

- CAS Number : 903555-98-6

The compound features a bromine atom and a tert-butyl carbamate functional group, which are essential for its biological activity.

The biological activity of (R)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has been linked to several mechanisms:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cancer progression. For example, it has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, potentially through the induction of apoptosis in cancer cells.

Antitumor Activity

In one study, compounds structurally related to (R)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate were tested for their inhibitory effects on human cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 1.7 |

| Compound B | A375 (melanoma) | 0.87 |

| Compound C | HCT116 (colon cancer) | 0.55 |

These results indicate that similar compounds can inhibit the growth of various cancer cell lines effectively .

Kinase Inhibition

The compound's role as a kinase inhibitor was highlighted in research where it was found to inhibit CDK1 and CDK2 with IC50 values of approximately 6 nM and 9 nM, respectively. This suggests that it could be a candidate for further development as an anticancer therapeutic agent targeting these kinases .

Pharmacological Applications

The unique structure of (R)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate positions it as a promising scaffold for drug design:

- Cancer Therapeutics : Given its kinase inhibition properties, it may serve as a lead compound for developing new cancer therapies.

- Neurodegenerative Disorders : There is ongoing research into compounds with similar structures that target pathways involved in neurodegeneration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is typically synthesized via a carbamate protection strategy. describes a related synthesis using 5-bromo-2,3-dihydro-1H-inden-1-one as a starting material, followed by amidation and tert-butyl carbamate protection. To ensure stereochemical purity, chiral resolution techniques (e.g., chiral HPLC) or enantioselective catalysis should be employed. confirms the synthesis of the (S)-enantiomer via analogous methods, suggesting that asymmetric hydrogenation or enzymatic resolution could be adapted for the (R)-isomer. X-ray crystallography (using SHELX software ) is critical for verifying stereochemistry post-synthesis.

Q. How should researchers characterize the compound’s purity and structural identity?

- Methodological Answer :

- HRMS : High-resolution mass spectrometry (HRMS) is essential. For example, a related compound in showed [M+H]+ with a deviation of 0.4 mDa (calcd: 262.1602; found: 262.1598), indicating acceptable accuracy.

- NMR : 1H and 13C NMR should confirm the indene backbone and tert-butyl group. provides analogous NMR data (δ 8.22 ppm for aromatic protons; tert-butyl signals at δ 1.36 ppm).

- HPLC : Use gradients like 25→98% B over 6 minutes (as in ) with UV detection (220–400 nm) for purity assessment.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : While no direct safety data exists for this specific compound, structurally similar tert-butyl carbamates (e.g., ) suggest:

- Hazards : Potential skin/eye irritation (H315, H319) and acute oral toxicity (H302) .

- Protection : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks.

- Storage : Keep in a dry, ventilated area away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level (as in ) can model:

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict charge transfer behavior.

- Electrophilicity : Use Mulliken charges and molecular electrostatic potential (MEP) surfaces to identify reactive sites (e.g., the bromine atom for cross-coupling reactions).

- Thermodynamic Stability : Compare optimized geometries with crystallographic data from SHELXL-refined structures .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- Software : Use SHELXL for small-molecule refinement and WinGX for data integration. If twinning is suspected (common in chiral indene derivatives), employ SHELXD for experimental phasing.

- Validation : Cross-check torsion angles and displacement parameters with similar structures (e.g., ’s cyclohexyl carbamate derivatives).

- Data Quality : Ensure high-resolution data (<1.0 Å) to minimize ambiguity. For low-resolution data, apply restraints to the tert-butyl group’s rotational freedom .

Q. How does the bromine substituent influence biological activity in related indene derivatives?

- Methodological Answer : highlights the role of halogen substituents in enhancing binding affinity to biological targets (e.g., AMPA receptors). For this compound:

- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups to explore structure-activity relationships (SAR).

- Metabolic Stability : Assess bromine’s impact on cytochrome P450 interactions using in vitro microsomal assays.

- Crystallographic Studies : Compare halogen bonding patterns in protein-ligand co-crystals (e.g., using ORTEP-3 for visualization).

Contradictions and Recommendations

- Safety Data Variability : While claims "no known hazards" for a structurally similar carbamate, and classify related compounds as irritants. Recommendation : Assume worst-case hazards until compound-specific data is available.

- Stereochemical Purity : reports the (S)-enantiomer’s synthesis but lacks (R)-isomer details. Recommendation : Validate chiral purity using polarimetry or circular dichroism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.